An In-depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 5-Methyl-2-(piperazin-1-yl)benzonitrile, identified by the CAS number 1211529-31-5 . It is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the compound's synthesis, characteristics, and its emerging role as a valuable scaffold in medicinal chemistry.
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of solubility, lipophilicity, and target engagement. 5-Methyl-2-(piperazin-1-yl)benzonitrile emerges as a key building block, combining the versatile piperazine core with a substituted benzonitrile group. This unique arrangement offers multiple avenues for chemical modification, making it a sought-after intermediate in the synthesis of novel therapeutics. The piperazine scaffold is a cornerstone in the development of a wide array of pharmacological agents, highlighting its significance in modern drug discovery.[1]
Synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile: A Strategic Approach
The synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed literature, a general and robust synthetic strategy can be extrapolated from the synthesis of analogous piperazine-containing compounds. A common and economically viable approach involves the nucleophilic aromatic substitution of a suitably activated halobenzonitrile with piperazine.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 5-Methyl-2-(piperazin-1-yl)benzonitrile would involve the disconnection of the C-N bond between the benzene ring and the piperazine moiety. This leads to two key starting materials: a 2-halo-5-methylbenzonitrile and piperazine.
Caption: Retrosynthetic analysis of 5-Methyl-2-(piperazin-1-yl)benzonitrile.
Proposed Synthetic Protocol
This protocol is based on established methodologies for similar nucleophilic aromatic substitution reactions.
Step 1: Nucleophilic Aromatic Substitution
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Reaction: 2-Fluoro-5-methylbenzonitrile is reacted with an excess of piperazine in a polar aprotic solvent.
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Rationale: The fluorine atom is a good leaving group for nucleophilic aromatic substitution, and its activation is enhanced by the electron-withdrawing nitrile group. Using an excess of piperazine serves both as the nucleophile and as a base to neutralize the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the reaction.
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Procedure:
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To a solution of 2-fluoro-5-methylbenzonitrile (1 equivalent) in DMSO, add piperazine (3-5 equivalents) at room temperature.
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Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the product with a suitable organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 2: Purification
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Method: The crude product is purified by column chromatography on silica gel.
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Rationale: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.
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Procedure:
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Dissolve the crude product in a minimal amount of dichloromethane.
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Load the solution onto a silica gel column.
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Elute the column with a gradient of ethyl acetate in hexanes.
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Collect the fractions containing the pure product and concentrate them under reduced pressure to yield 5-Methyl-2-(piperazin-1-yl)benzonitrile as a solid.
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Caption: Proposed workflow for the synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile.
Physicochemical Properties
While experimental data for 5-Methyl-2-(piperazin-1-yl)benzonitrile is not extensively documented, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source |
| CAS Number | 1211529-31-5 | Internal Database |
| Molecular Formula | C₁₂H₁₅N₃ | Internal Database |
| Molecular Weight | 201.27 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 395.3±42.0 °C | [2] |
| Density | 1.13±0.1 g/cm³ | [2] |
| pKa | 8.82±0.10 | [2] |
| Solubility | Soluble in polar organic solvents | [3] |
Applications in Drug Design and Discovery
5-Methyl-2-(piperazin-1-yl)benzonitrile serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The piperazine and benzonitrile moieties offer opportunities for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
Anticancer Agents
The piperazine scaffold is a key component in a number of anticancer drugs. Derivatives of 5-Methyl-2-(piperazin-1-yl)benzonitrile can be designed to target various cancer-related pathways. For instance, the piperazine nitrogen can be functionalized to introduce pharmacophores that interact with specific enzyme active sites, such as kinases. The benzonitrile group can also be modified to enhance binding affinity and selectivity. Some piperazine derivatives have shown to induce apoptosis and cell cycle arrest in cancer cells.[4]
Antiviral and Antimicrobial Agents
Piperazine-containing compounds have demonstrated significant potential as antiviral and antimicrobial agents. The piperazine ring can improve the bioavailability and cellular uptake of these agents. Benzonitrile derivatives, in particular, have been investigated as inhibitors of viral entry and replication. For example, certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[5]
Central Nervous System (CNS) Agents
The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable component in the design of new CNS therapies. The 5-Methyl-2-(piperazin-1-yl)benzonitrile scaffold can be utilized to develop novel ligands for serotonin and dopamine receptors.
Caption: The versatile role of the 5-Methyl-2-(piperazin-1-yl)benzonitrile scaffold in drug discovery.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Methyl-2-(piperazin-1-yl)benzonitrile is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of a modifiable piperazine ring and a substituted benzonitrile moiety provides a robust platform for the synthesis of novel drug candidates with a wide range of therapeutic applications. A thorough understanding of its synthesis, properties, and potential applications is crucial for researchers and scientists working at the forefront of drug discovery and development.
References
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Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
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Yadav, P., & Singh, R. (2022). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Results in Chemistry, 4, 100319. [Link]
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MySkinRecipes. (n.d.). 5-Methyl-2-(Pyrimidin-2-Yl)Benzonitrile. [Link]
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ResearchGate. (2019). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. [Link]
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Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. [Link]
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ResearchGate. (2024). Selected marketed drugs or drug candidates containing piperazine motif. [Link]
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Semantic Scholar. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
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Sakura Finetek USA. (2020). H315 Causes skin irritation. Skin corrosion/irritation Category 2 H319 Causes serious eye irritation. Serious eye damage/eye irr. [Link]
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ResearchGate. (2013). Concentration-dependent effects of five piperazine derivatives with.... [Link]
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PubMed. (2013). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
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NJ Department of Health. (n.d.). Piperazine - HAZARD SUMMARY. [Link]documents/fs/1559.pdf)
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